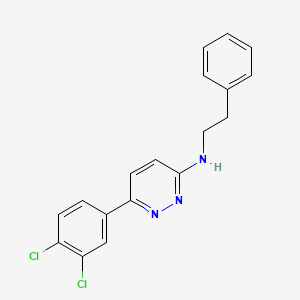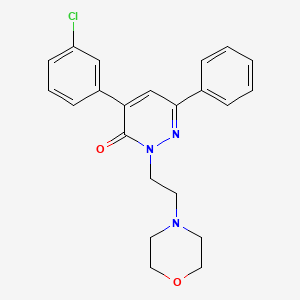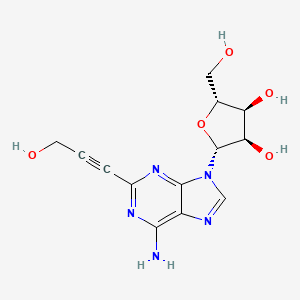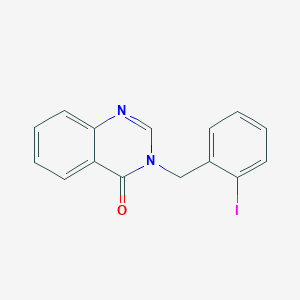
3-(2-iodobenzyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-iodobenzyl)quinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of the iodobenzyl group in this compound may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodobenzyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinazolinone precursor and 2-iodobenzyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
化学反応の分析
Types of Reactions
3-(2-iodobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The quinazolinone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The iodobenzyl group can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases and appropriate ligands.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 3-(2-iodobenzyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity. The iodobenzyl group may enhance binding affinity or selectivity for certain targets.
類似化合物との比較
Similar Compounds
- 3-(2-chlorobenzyl)quinazolin-4(3H)-one
- 3-(2-bromobenzyl)quinazolin-4(3H)-one
- 3-(2-fluorobenzyl)quinazolin-4(3H)-one
Uniqueness
The presence of the iodine atom in 3-(2-iodobenzyl)quinazolin-4(3H)-one may impart unique reactivity and biological properties compared to its halogenated analogs. Iodine is larger and more polarizable, which can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
特性
CAS番号 |
923018-88-6 |
|---|---|
分子式 |
C15H11IN2O |
分子量 |
362.16 g/mol |
IUPAC名 |
3-[(2-iodophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H11IN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 |
InChIキー |
DKLGBFDEJNGITR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole](/img/structure/B12928485.png)
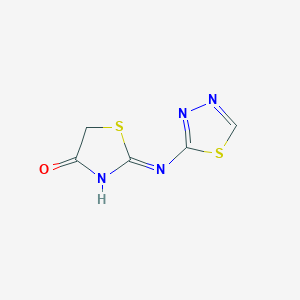

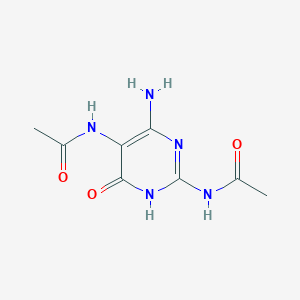
![(2S)-2-(phenylmethoxycarbonylamino)-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid](/img/structure/B12928509.png)


